molecular formula C14H13ClO2S B1194748 Tos-Ph-CH2Cl

Tos-Ph-CH2Cl

Cat. No.: B1194748
M. Wt: 280.8 g/mol
InChI Key: SAIWYZORPMYQMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tos-Ph-CH2Cl is a sulfonic acid derivative.

Scientific Research Applications

1. Environmental Chemistry and Water Treatment

Tos-Ph-CH2Cl and similar compounds have been studied in the context of environmental chemistry, particularly in water treatment and pollution control. For instance, research has explored the degradation of various pharmaceuticals and personal care products (PPCPs) in water through advanced oxidation processes, highlighting the importance of understanding chemical reactions in environmental contexts. This includes studies on the decomposition of salicylic acid, a commonly used PPCP, using sonocatalysis and advanced Fenton reactions (Savun-Hekimoğlu & Ince, 2017); (Savun-Hekimoğlu & Ince, 2018).

2. Analytical Chemistry and Biochemical Studies

Compounds like this compound are also used in analytical and biochemical studies. For instance, they have been employed in nuclear magnetic resonance (NMR) studies to understand the structural and relaxation parameters of certain molecules when interacting with enzymes. An example is the study of a 13C-enriched methylene carbon attached to chymotrypsin, providing insights into molecular interactions and dynamics (Malthouse & Finucane, 1991).

3. Removal of Heavy Metals and Dyes from Water

Research has also explored the use of treated olive stones (TOS) for the removal of heavy metals and basic dyes from aqueous solutions. This involves chemical modification of natural materials for environmental clean-up applications, highlighting the potential of using chemically modified substances like this compound in environmental remediation (Aziz et al., 2009).

4. Advanced Oxidation Processes

Studies have also investigated the use of advanced oxidation processes for the degradation of industrial chemicals and endocrine disruptors, such as Bisphenol A. These studies often involve the use of various catalysts and chemical agents, potentially including this compound or related compounds, to enhance the efficiency of pollutant removal from water (Sharma et al., 2015).

Properties

Molecular Formula

C14H13ClO2S

Molecular Weight

280.8 g/mol

IUPAC Name

1-[4-(chloromethyl)phenyl]sulfonyl-4-methylbenzene

InChI

InChI=1S/C14H13ClO2S/c1-11-2-6-13(7-3-11)18(16,17)14-8-4-12(10-15)5-9-14/h2-9H,10H2,1H3

InChI Key

SAIWYZORPMYQMI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)CCl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)CCl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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